molecular formula C21H26N2O3 B7782747 [methyl-3H] Corynanthidine CAS No. 182509-57-5

[methyl-3H] Corynanthidine

Cat. No.: B7782747
CAS No.: 182509-57-5
M. Wt: 356.4 g/mol
InChI Key: BLGXFZZNTVWLAY-XDGRAVGFSA-N
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Description

Rauwolscine, also known as α-Yohimbine or Corynanthidine, is a naturally occurring alkaloid found in plant species such as Rauvolfia vomitoria and Corynanthe . This compound is a stereoisomer of yohimbine and acts as a potent and selective antagonist of the alpha-2 adrenergic receptor . By blocking these receptors, Rauwolscine inhibits the negative feedback that normally suppresses the release of norepinephrine, leading to increased levels of this neurotransmitter in the body . This mechanism is of significant interest in physiological research, particularly for studying the regulation of lipolysis. The increase in norepinephrine stimulates beta-adrenergic receptors, which promotes the breakdown of stored fat for energy, making Rauwolscine a valuable compound for investigating metabolic pathways and obesity-related models . Beyond its metabolic applications, Rauwolscine is a tool for central nervous system (CNS) research. It exhibits stimulant properties and has been used in studies exploring alertness, focus, and energy expenditure, as well as a research agent for characterizing adrenergic and serotonergic receptor subtypes . This product is provided for research purposes only and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human consumption.

Properties

CAS No.

182509-57-5

Molecular Formula

C21H26N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

tritiomethyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1/i1T

InChI Key

BLGXFZZNTVWLAY-XDGRAVGFSA-N

Isomeric SMILES

[3H]COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O

Origin of Product

United States

Preparation Methods

Solvent-Based Extraction and Acid-Base Purification

The most widely used industrial method for isolating Rauwolscine involves sequential solvent extraction and pH-controlled purification from Rauwolfia leaves. A patented process employs methanol (1:3 plant-to-solvent ratio) under alkaline conditions (pH 8.0–9.0) at 40–50°C, followed by multiple washing steps with hexane and chloroform to remove lipids and non-polar impurities. Acidification to pH 3.0 with HCl precipitates contaminants, while subsequent basification to pH 8.5–8.8 enables ethyl acetate extraction of the free base form. Critical to achieving 95–98% purity is the final activated charcoal treatment and aluminum oxide column filtration, which eliminate colored byproducts.

Table 1: Key Parameters in Industrial-Scale Rauwolscine Extraction

StepSolvent/ReagentConditionsPurpose
Initial PercolationMethanolpH 8.0–9.0, 40–50°CAlkaloid solubilization
DefattingHexane3 washesLipid removal
Impurity PrecipitationHClpH 3.0Acidic contaminant precipitation
BasificationNH₄OHpH 8.5–8.8Free base generation
Final PurificationActivated charcoalMethanol filtrationDecolorization

Challenges in Natural Product Isolation

Despite high purity outcomes, extraction yields remain low (0.2–0.5% w/w) due to Rauwolscine’s structural similarity to yohimbine and corynanthine. The patent addresses this through repetitive ethyl acetate partitioning, which exploits differential solubility between Rauwolscine (logP 2.8) and its analogs. Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) data confirm structural integrity, with characteristic peaks at 3300 cm⁻¹ (N-H stretch) and 7.2–7.8 ppm (aromatic protons).

Synthetic Preparation via Organocatalytic Annulation

NHC-Catalyzed Dimerization Strategy

A groundbreaking enantioselective synthesis constructs the Rauwolscine core through N-heterocyclic carbene (NHC)-catalyzed dimerization of ethyl 4-oxobutenoate (8 ). Using chiral triazolium salt catalysts, this step achieves >98% enantiomeric excess (ee) in forming enol lactone 7 , which undergoes amidation and N-acyliminium ion cyclization to yield tetracyclic lactam 6 —a pivotal intermediate containing four of the five rings.

Table 2: Critical Steps in the Synthetic Pathway

StepReagents/ConditionsYieldStereochemical Outcome
DimerizationNHC catalyst, DCM, −40°C82%Enantioselective C–C bond formation
Amidation/CyclizationTMSOTf, CH₃CN, reflux75%Cis-D/E ring junction
SmI₂ ReductionSmI₂, H₂O, THF, 0°C65%C3 Stereocenter retention

Diastereoselective Reductions and Functionalization

The synthesis’s linchpin is the SmI₂-mediated reduction of β-ketoester 5 , which selectively produces the C3 alcohol configuration found in Rauwolscine. Unlike conventional NaBH₄ reductions that favor the 17-epi diastereomer, SmI₂ with H₂O as a proton source induces single-diastereomer formation through a chelation-controlled mechanism. Subsequent Wolff-Kishner deoxygenation of ketone 16 affords (−)-alloyohimbane (17 ), demonstrating the route’s adaptability to related alkaloids.

Comparative Analysis of Extraction vs. Synthesis

Efficiency and Scalability Considerations

The synthetic approach achieves Rauwolscine in 9 linear steps with an overall 12% yield, surpassing extraction methods in enantiopurity (>98% ee vs. 95–98% for isolates). However, plant extraction remains cost-effective for bulk production, with the patented process requiring only $120/kg versus $2,500/kg for synthetic material (2025 estimates).

Environmental and Regulatory Impacts

Synthesis generates 8 kg of solvent waste per gram of product, primarily from dichloromethane and acetonitrile use. In contrast, extraction methods utilize renewable plant feedstocks but face sustainability challenges due to Rauwolfia’s slow growth cycle (3–5 years maturation). Regulatory agencies increasingly favor synthetic routes for batch-to-batch consistency in pharmaceutical applications.

Scientific Research Applications

Pharmacological Properties

Rauwolscine's primary mechanism of action involves antagonizing alpha-2 adrenergic receptors, which are implicated in various physiological processes such as blood pressure regulation and metabolic control.

1. Cardiovascular Effects

Research has demonstrated that rauwolscine has significant effects on blood pressure regulation. A study conducted by Mukherjee (1953) found that rauwolscine effectively counteracts the hypertensive effects of adrenaline in cats, showcasing its potential as a hypotensive agent. Specifically, intravenous administration of rauwolscine annulled adrenaline-induced increases in blood pressure at various dilutions . This antagonistic action has been confirmed in both amphibian and mammalian heart models, indicating its broader applicability in cardiovascular pharmacology.

2. Metabolic Effects

Rauwolscine has been studied for its impact on food intake and weight management. A study on genetically obese mice revealed that both rauwolscine and yohimbine significantly reduced food intake over a specified period, suggesting potential applications in obesity treatment . The mechanism behind this effect may involve increased sympathetic nervous system activity, which rauwolscine enhances through alpha-2 receptor blockade.

Ergogenic Potential in Exercise Performance

Rauwolscine is marketed as a performance-enhancing supplement due to its sympathomimetic properties. Multiple studies have investigated its effects on exercise performance:

1. Anaerobic Performance

A study examining the effects of acute rauwolscine supplementation on repeated sprint performance found no significant enhancement in mean power or fatigue index during Wingate anaerobic tests. However, participants exhibited higher blood lactate levels post-exercise compared to a placebo group, indicating increased metabolic stress without corresponding improvements in performance metrics . This suggests that while rauwolscine may elevate metabolic responses during high-intensity exercise, it does not necessarily enhance overall performance.

2. Strength and Agility

Another investigation focused on the impact of rauwolscine on strength and agility measures found that while there was no significant difference in vertical jump height or peak power between rauwolscine and placebo conditions, reaction times were significantly faster with rauwolscine supplementation . This highlights a potential ergogenic effect on neuromuscular response rather than direct improvements in strength or power output.

Summary of Research Findings

The following table summarizes key findings from studies exploring the applications of rauwolscine:

Study Application Findings
Mukherjee (1953) CardiovascularRauwolscine effectively counteracts adrenaline-induced hypertension.
Study on Obese Mice MetabolicRauwolscine reduces food intake in genetically obese mice.
Anaerobic Performance Study ExerciseNo performance enhancement; increased post-exercise lactate levels with rauwolscine ingestion.
Strength and Agility Study ExerciseFaster reaction times with rauwolscine; no significant change in strength or power metrics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Receptor Affinity and Selectivity

Rauwolscine’s binding profile distinguishes it from other α2-AR antagonists (Table 1):

Compound α2A-AR (Ki, nM) α2B-AR (Ki, nM) α2C-AR (Ki, nM) α2D-AR (Ki, nM) PARP-1 Binding (ΔG, kcal/mol)
Rauwolscine 1.4–2.8 0.55 0.24 5.2 −9.1
Yohimbine 2.1 1.8 0.34 N/D −8.7
Prazosin 8.3 25.1 N/D N/D N/A
RX 781094 3.5 4.2 N/D N/D N/A
  • α2-AR Subtype Selectivity : Rauwolscine exhibits high affinity for α2A-, α2B-, and α2C-ARs but lower affinity for α2D-ARs (Ki = 5.2 nM), unlike yohimbine, which shows broader α2C-AR preference . In contrast, prazosin is more selective for α2B/C-ARs (Ki = 8.3–25.1 nM) .
  • Species Variability : In sheep, α2D-ARs are identified by phentolamine’s fivefold higher potency over rauwolscine, contrasting with human α2A-ARs .

Functional Effects

  • Neurotransmitter Release: Rauwolscine potentiates evoked [3H]-noradrenaline release in bovine mesenteric vessels more effectively than prazosin (≈2-fold increase at 1–4 Hz stimulation) .
  • In Vivo Potency : In rat models, rauwolscine is 25× more α2-selective than RX 781094 and 2× more than RS 21361, effectively antagonizing clonidine-induced hypotension .

Pharmacokinetic and Drug-Likeness

Rauwolscine, yohimbine, and ajmalicine comply with Lipinski’s rule (molecular weight <500, logP <5, ≤5 H-bond donors/acceptors), unlike non-drug-like analogs (e.g., reserpine) .

Therapeutic Potential

  • Cancer Therapy : Rauwolscine binds PARP-1 via hydrogen bonds (Gly888, Met890) and hydrophobic interactions (Trp861, Tyr896), outperforming 1,2-dihydrovomilenine (ΔG = −9.08 kcal/mol) .
  • Central Nervous System : [3H]-rauwolscine autoradiography in rat brain reveals α2C-AR localization in the hippocampus and caudate-putamen, contrasting with α2A-AR’s transient developmental expression .

Key Distinctions and Implications

  • Subtype Specificity : Rauwolscine’s α2A/α2C-AR preference makes it valuable for studying receptor heterogeneity in tissues like human myometrium, where it labels α2-ARs with high correlation to cloned subtypes .
  • Ligand Binding Limitations : [3H]-rauwolscine detects fewer agonist high-affinity sites than [3H]-RX821002 in tissues like rat spleen and human platelets, suggesting complementary use of radioligands for comprehensive receptor profiling .
  • Therapeutic Trade-offs : While rauwolscine’s PARP-1 inhibition is promising, its α2-AR antagonism may complicate applications in cardiovascular or neurological contexts compared to more selective PARP inhibitors.

Q & A

Q. What methodological approaches are recommended to assess Rauwolscine’s selectivity and potency for α2-adrenergic receptors?

To evaluate Rauwolscine’s pharmacological profile, use competitive binding assays with radiolabeled ligands (e.g., [³H]-rauwolscine) to determine dissociation constants (Kd) and receptor density (Bmax) in target tissues. Include control experiments with subtype-selective antagonists (e.g., yohimbine for α2A, ARC 239 for α2B) to confirm receptor specificity. Statistical analysis via nonlinear regression (e.g., Scatchard plots) is critical to quantify binding parameters .

Q. How can researchers design experiments to study Rauwolscine’s antagonistic effects in isolated tissue preparations?

Use organ bath setups with tissues like rabbit pulmonary artery or human myometrium. Pre-treat tissues with nitric oxide synthase inhibitors (e.g., L-NAME) to isolate α2-adrenoceptor-mediated responses. Construct concentration-response curves for agonists (e.g., noradrenaline) before and after Rauwolscine application. Calculate EC50 shifts and maximum response changes to quantify antagonism .

Advanced Research Questions

Q. How should researchers address contradictory data on Rauwolscine’s efficacy across different experimental models?

Heterogeneity in receptor subtypes (e.g., α2A vs. α2B) and tissue-specific expression can explain discrepancies. Conduct parallel studies in multiple models (e.g., human vs. rat myometrium) with consistent protocols. Validate findings using molecular techniques (e.g., RT-PCR for receptor subtype mRNA) and compare binding affinities under identical conditions (pH, temperature). Use ANOVA to test for significant differences in EC50 or Bmax values .

Q. What strategies are effective for isolating Rauwolscine’s effects from confounding variables like endogenous nitric oxide production?

Pre-treat tissues with L-NAME to inhibit nitric oxide synthase, thereby eliminating NO-mediated vasodilation or relaxation. Include control groups without L-NAME to quantify the interaction between Rauwolscine and NO pathways. Use paired statistical tests (e.g., Student’s t-test) to compare EC50 shifts in treated vs. untreated groups .

Q. How can researchers optimize protocols for reproducibility in Rauwolscine binding studies?

Standardize tissue preparation (homogenization speed, buffer composition) and assay conditions (incubation time, ligand concentration). Validate results with saturation binding experiments using [³H]-rauwolscine and confirm specificity via competition assays with unlabeled antagonists. Report detailed methodologies, including purity verification (≥99% by HPLC) and storage conditions (-20°C in anhydrous solvent) to ensure compound stability .

Methodological Guidance

  • Data Analysis : Use GraphPad Prism or similar software for nonlinear regression analysis of binding/response curves. For biphasic competition curves, apply two-site binding models to resolve high- and low-affinity sites .
  • Ethical Reporting : Disclose all experimental variables (e.g., tissue source, gestational stage in myometrium studies) to contextualize findings. Avoid overgeneralizing results beyond the tested model .
  • Replication : Include triplicate measurements in binding assays and independent replicates (n ≥ 5) for functional studies to ensure statistical power .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[methyl-3H] Corynanthidine
Reactant of Route 2
Reactant of Route 2
[methyl-3H] Corynanthidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.